Tasumatrol J(rel)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tasumatrol J(rel) is a benzoate ester. It has a role as a metabolite.
Scientific Research Applications
Anticancer Potential
Tasumatrol J(rel) has demonstrated significant potential in cancer research. Specifically, Tasumatrol B, a related compound, showed notable cytotoxic activity against various cancer cell lines. The docking study indicated that these compounds have substantial binding affinities and interaction profiles with receptor tyrosine kinases, suggesting their potential in cancer treatment by targeting these receptors (Qayum et al., 2019).
Analgesic and Anti-inflammatory Activities
Tasumatrol B, closely related to Tasumatrol J(rel), was identified for its potential analgesic and anti-inflammatory properties. In a study involving various models, Tasumatrol B exhibited significant analgesic and anti-inflammatory activities. However, it's important to note that in some assays, such as the hot-plate test and in vitro lipoxygenase inhibitory assay, Tasumatrol B and related compounds did not show considerable activity. These findings underscore the potential of Tasumatrol B and possibly Tasumatrol J(rel) in managing pain and inflammation (Qayum et al., 2012).
Biochemical Composition and Structure
The biochemical structure and composition of Tasumatrols, including Tasumatrol J(rel), have been a subject of research, revealing their intricate molecular structures. Studies have isolated and detailed the structures of various Tasumatrol compounds, including Tasumatrols A and B, through sophisticated techniques such as 2D-NMR, highlighting the complex nature and potential bioactivity of these compounds. Such structural insights are crucial for understanding the mechanisms of action and therapeutic potential of these compounds (Shen et al., 2003).
Properties
Molecular Formula |
C29H34O9 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11S)-4-acetyloxy-9,11-dihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate |
InChI |
InChI=1S/C29H34O9/c1-15-11-12-27-20(15)29(34,24(33)38-25(27,3)4)26(5)18(31)13-19-28(14-35-19,37-16(2)30)21(26)22(27)36-23(32)17-9-7-6-8-10-17/h6-10,18-19,21-22,31,34H,11-14H2,1-5H3/t18-,19+,21-,22-,26+,27-,28-,29+/m0/s1 |
InChI Key |
SVGLRYYOFWEEMV-KKRTVMRJSA-N |
Isomeric SMILES |
CC1=C2[C@@]3(CC1)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C2C3(CC1)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.